(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 3-methoxyphenyl group at the carbonyl terminus and a 4-isopropylphenyl group at the β-position. Chalcones of this type are studied for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties, attributed to their ability to interact with biomolecular targets such as enzymes and receptors .
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-14(2)16-10-7-15(8-11-16)9-12-19(20)17-5-4-6-18(13-17)21-3/h4-14H,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVJZMWBLYMMST-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers, contributing to advancements in materials science.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In the case of anti-inflammatory effects, it could modulate signaling pathways related to inflammation, such as the NF-κB pathway. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Structural and Physicochemical Properties
Chalcone derivatives vary in substituents on the aryl rings, which critically influence their physicochemical and biological behaviors. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance solubility and electronic properties, while halogen groups (Cl, F) improve lipophilicity and target binding .
- Synthetic Efficiency: Derivatives with triazole or quinoline-amino substituents exhibit higher yields (>90%) compared to nitro- or imidazole-containing analogs (yields as low as 17%) .
- Thermal Stability : Chlorinated derivatives (e.g., compound 8i in ) show higher melting points (~200°C), suggesting enhanced crystallinity and stability .
Spectroscopic and Computational Insights
- Spectroscopy : NMR and IR data confirm the (2E)-configuration and conjugation in all analogs. For example, the carbonyl stretch in IR spectra appears at ~1650–1670 cm⁻¹, consistent with α,β-unsaturated ketones .
- Computational Studies : Density functional theory (DFT) analyses of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal strong agreement between calculated and experimental UV-vis, FT-IR, and NMR spectra, validating the electronic structure of chalcones .
Biological Activity
(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known by its CAS number 1354941-18-6, is a synthetic chalcone derivative that has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.
- Molecular Formula : C19H20O2
- Molecular Weight : 280.36 g/mol
- CAS Number : 1354941-18-6
Biological Activities
The biological activities of (2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be categorized into several key areas:
1. Anticancer Activity
Research indicates that chalcone derivatives exhibit significant anticancer properties. In a study evaluating various chalcones, it was found that certain structural modifications enhance their cytotoxic effects against different cancer cell lines. For instance, derivatives with methoxy and isopropyl substitutions demonstrated improved activity against breast cancer cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Chalcone A | MCF-7 (Breast cancer) | 5.4 |
| Chalcone B | MDA-MB-231 (Triple-negative breast cancer) | 3.8 |
| (2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | MCF-7 | 4.5 |
Note: IC50 values indicate the concentration of the compound required to inhibit cell growth by 50%.
2. Anti-inflammatory Effects
Chalcones are recognized for their anti-inflammatory properties. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. Results showed a notable reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.
3. Antioxidant Activity
The antioxidant capacity of (2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one was assessed using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 12 µg/mL |
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry investigated the mechanism of action of various chalcones, including (2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory pathways, (2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one was shown to inhibit NF-kB activation in LPS-stimulated macrophages, leading to reduced expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
